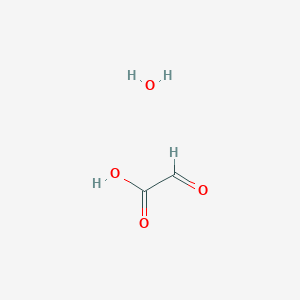

2,2-Dihydroxyacetic acid

説明

The exact mass of the compound Glyoxylic acid monohydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

特性

IUPAC Name |

2,2-dihydroxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O4/c3-1(4)2(5)6/h1,3-4H,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCCREQJUBABAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

563-96-2 | |

| Record name | Glyoxylic acid monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=563-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-dihydroxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2,2-Dihydroxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physicochemical properties of 2,2-dihydroxyacetic acid, an important endogenous metabolite. Also known as glyoxylic acid monohydrate, this small organic acid is a key intermediate in the glyoxylate cycle and a participant in the formation of advanced glycation end products (AGEs). This guide consolidates its chemical and physical characteristics, outlines relevant experimental methodologies, and visualizes its role in key biological pathways.

Core Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Glyoxylic acid monohydrate, Dihydroxyacetic acid, Oxoacetic acid monohydrate | [2] |

| CAS Number | 563-96-2 | [2] |

| Molecular Formula | C₂H₄O₄ | [3][4] |

| Molecular Weight | 92.05 g/mol | [3][4][5] |

| Appearance | White to pale yellow solid, crystalline powder, or chunks | [2][6] |

| Melting Point | 49-52 °C | [2] |

| Boiling Point | 100 °C (as monohydrate) | --- |

| pKa | 3.43 ± 0.11 (Predicted) | --- |

| Solubility | Freely soluble in water and alcohol; Soluble in DMSO; Insoluble in diethyl ether, esters, aromatic solvents, and hydrocarbons. | [7] |

| Stability | Hygroscopic; store under inert atmosphere at 2-8°C. Incompatible with strong oxidizing agents, metals, and alkalis. | [2][5] |

Key Biological Pathways

This compound is a central molecule in several important metabolic and pathological pathways. The following diagrams illustrate its roles in the glyoxylate cycle and in the initial stages of Advanced Glycation End Product (AGE) formation.

Caption: The Glyoxylate Cycle, highlighting the central role of Glyoxylate.

Caption: Initial pathway for the formation of Advanced Glycation End Products (AGEs).

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using a capillary melting point apparatus, such as a Mel-Temp or similar device.[4][8]

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point (49-52°C).

-

Measurement: The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[8]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is the completion of melting. The melting point is reported as this range.

Solubility Determination

The solubility of this compound is determined by observing its miscibility in various solvents at room temperature.

-

Solvent Selection: A range of solvents should be used, including water, ethanol, diethyl ether, and a nonpolar aromatic solvent like toluene.

-

Procedure: Approximately 25 mg of this compound is placed in a test tube.[9] 0.75 mL of the solvent is added in portions, with vigorous shaking after each addition.[9]

-

Observation: The compound is classified as "soluble" if it dissolves completely, "slightly soluble" if a small portion dissolves, and "insoluble" if it remains as a solid.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration.[10]

-

Solution Preparation: A standard solution of this compound (e.g., 0.01 M) is prepared in deionized water.

-

Titration Setup: A calibrated pH meter is used to monitor the pH of the solution. A standardized solution of a strong base, typically 0.1 M NaOH, is used as the titrant.

-

Titration Procedure: The NaOH solution is added to the this compound solution in small, precise increments. The pH of the solution is recorded after each addition, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A certificate of analysis for this compound confirms a ¹H NMR spectrum consistent with its structure.[3] In D₂O, a single peak is expected for the methine proton, with its chemical shift influenced by the adjacent hydroxyl and carboxylic acid groups. The hydroxyl protons are typically exchanged with deuterium in D₂O and are therefore not observed.

-

¹³C NMR: PubChem indicates the availability of ¹³C NMR data for this compound.[1] Two distinct signals are expected: one for the carboxylic carbon and another for the α-carbon bearing the two hydroxyl groups.

-

-

Mass Spectrometry (MS):

-

Infrared (IR) Spectroscopy:

-

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups (broad band around 3300-2500 cm⁻¹), and a strong C=O stretch for the carboxylic acid group (around 1700-1725 cm⁻¹). PubChem notes the availability of vapor-phase IR spectra.[1]

-

References

- 1. This compound | C2H4O4 | CID 2723641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Advanced glycation end-product - Wikipedia [en.wikipedia.org]

- 3. csub.edu [csub.edu]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.ws [chem.ws]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scielo.br [scielo.br]

- 11. This compound | Benchchem [benchchem.com]

A Theoretical and Computational Investigation of the Structural Landscape of 2,2-Dihydroxyacetic Acid: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, a thorough review of published scientific literature reveals a notable absence of dedicated theoretical and computational studies focused specifically on the structural and conformational properties of 2,2-dihydroxyacetic acid. This document, therefore, serves as an in-depth methodological guide, outlining the established computational protocols and theoretical frameworks that would be employed in such an investigation. The quantitative data presented herein is illustrative and intended to serve as a template for future research.

Introduction

This compound, also known as glyoxylic acid monohydrate, is a small organic molecule of significant interest due to its role as an endogenous metabolite and its potential as a building block in the synthesis of more complex molecules. Its structure, featuring a carboxylic acid group and two hydroxyl groups on the alpha-carbon, suggests a rich conformational landscape dominated by intramolecular hydrogen bonding. Understanding the relative stabilities of its conformers, its electronic properties, and its vibrational signature is crucial for elucidating its reactivity, biological function, and potential applications in drug design and materials science.

This technical guide details a hypothetical, yet standard, computational workflow for a comprehensive theoretical study of this compound. The methodologies described are based on widely accepted quantum chemical techniques that have been successfully applied to similar carboxylic acids and polyhydroxylated compounds.

Theoretical and Computational Methodology

The primary approach for investigating the structure of this compound would involve quantum mechanical calculations, specifically Density Functional Theory (DFT) and ab initio methods. These methods provide a robust framework for exploring the potential energy surface of the molecule to identify stable conformers and transition states.

All calculations would be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan. The choice of computational method and basis set is critical for balancing accuracy and computational cost. A common and effective approach would involve:

-

Density Functional Theory (DFT): The M06-2X or B3LYP functionals are often chosen for their excellent performance in describing main-group thermochemistry and non-covalent interactions, which are crucial for studying hydrogen bonding.

-

Basis Set: A Pople-style basis set, such as 6-31+G(d,p), is typically sufficient for geometry optimizations and frequency calculations of molecules of this size. This basis set includes diffuse functions (+) to describe lone pairs and polarization functions (d,p) to accurately model bonding. For higher accuracy single-point energy calculations, a larger basis set like aug-cc-pVTZ could be employed.

-

Solvent Effects: To simulate a more realistic environment, the influence of a solvent (e.g., water) would be incorporated using an implicit solvent model, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM).

The investigation would follow a systematic, multi-step computational protocol:

-

Conformational Search: An initial broad search for low-energy conformers would be conducted. This can be achieved through a systematic scan of the rotatable bonds (C-C, C-O, and O-H) or by using molecular mechanics methods to generate a diverse set of starting structures.

-

Geometry Optimization: Each potential conformer identified in the initial search would be fully optimized at the chosen level of theory (e.g., M06-2X/6-31+G(d,p) with the SMD solvent model). This process locates the minimum energy structure for each conformer.

-

Frequency Calculations: Vibrational frequency calculations would be performed on each optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, as well as the predicted infrared (IR) and Raman spectra.

-

Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations could be performed on the optimized geometries using a higher level of theory or a larger basis set.

-

Analysis of Results: The final optimized structures would be analyzed to determine key geometric parameters (bond lengths, angles, dihedral angles), electronic properties (dipole moment, molecular electrostatic potential), and the nature of intramolecular hydrogen bonds (e.g., through Natural Bond Orbital analysis).

Data Presentation: Hypothetical Results

The quantitative results from such a study would be summarized in tables to facilitate comparison between different conformers.

Table 1: Hypothetical Relative Energies and Dipole Moments of this compound Conformers

| Conformer ID | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| Conf-01 | 0.00 | 2.5 |

| Conf-02 | 1.25 | 3.8 |

| Conf-03 | 2.78 | 1.9 |

| Conf-04 | 4.12 | 4.5 |

Table 2: Hypothetical Key Geometric Parameters for the Most Stable Conformer (Conf-01)

| Parameter | Value |

| Bond Lengths (Å) | |

| C1=O1 | 1.21 |

| C1-O2 | 1.35 |

| O2-H1 | 0.97 |

| C1-C2 | 1.53 |

| C2-O3 | 1.42 |

| O3-H2 | 0.98 |

| C2-O4 | 1.42 |

| O4-H3 | 0.98 |

| Bond Angles (°) ** | |

| O1=C1-O2 | 124.5 |

| O1=C1-C2 | 125.0 |

| O2-C1-C2 | 110.5 |

| C1-C2-O3 | 109.8 |

| Dihedral Angles (°) ** | |

| O1=C1-C2-O3 | -175.0 |

| H1-O2-C1-C2 | 180.0 |

Visualization of Workflows and Structures

Visual diagrams are essential for understanding the logical flow of the computational study and the structural relationships within the molecule.

Caption: A typical workflow for the computational study of a small organic molecule.

Caption: Potential intramolecular hydrogen bonding networks in this compound.

Conclusion and Future Outlook

A theoretical and computational study of this compound would provide fundamental insights into its intrinsic structural preferences and electronic nature. The identification of the global minimum energy conformer and the characterization of its intramolecular hydrogen bonding network are critical for understanding its stability and reactivity. Furthermore, the predicted spectroscopic data (IR and Raman) would serve as a valuable reference for experimental studies.

For researchers in drug development, this information is foundational for understanding how the molecule might interact with biological targets. The calculated molecular electrostatic potential can reveal sites susceptible to nucleophilic or electrophilic attack, guiding the design of new derivatives with desired properties. It is hoped that this methodological guide will spur further computational and experimental investigation into this interesting and important molecule.

2,2-Dihydroxyacetic Acid: A Comprehensive Technical Guide on its Natural Occurrence and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dihydroxyacetic acid, the hydrated form of glyoxylic acid, is a pivotal endogenous metabolite with diverse roles across prokaryotes and eukaryotes. In microorganisms and plants, it serves as a crucial intermediate in the glyoxylate cycle, an anabolic pathway essential for the synthesis of carbohydrates from fatty acids. In humans, it is a product of amino acid and glycolate metabolism, and its dysregulation is implicated in severe metabolic disorders, most notably primary hyperoxaluria, which can lead to kidney stone formation and renal failure. This technical guide provides an in-depth exploration of the natural occurrence, biosynthesis, metabolic pathways, and biological significance of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of its metabolic context.

Natural Occurrence and Physicochemical Properties

This compound (also known as glyoxylic acid monohydrate) is the predominant form of glyoxylic acid in aqueous solutions. It is a colorless solid that is naturally found in a variety of organisms, from bacteria to humans[1].

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂H₄O₄ | [1] |

| Molecular Weight | 92.05 g/mol | [1] |

| CAS Number | 563-96-2 | [1] |

| Synonyms | Glyoxylic acid monohydrate, Dihydroxyacetic acid | [1] |

| pKa | 3.32 | [1] |

Biosynthesis and Metabolic Pathways

The metabolic pathways involving this compound differ significantly between organisms that possess the glyoxylate cycle and those that do not, such as mammals.

The Glyoxylate Cycle

In plants, bacteria, fungi, and protists, this compound (as glyoxylate) is a key intermediate of the glyoxylate cycle. This pathway is a variation of the tricarboxylic acid (TCA) cycle and allows for the net conversion of acetyl-CoA, derived from the breakdown of fatty acids or acetate, into succinate and subsequently into carbohydrates[2]. The two key enzymes of this cycle are isocitrate lyase and malate synthase[2].

// Nodes AcetylCoA [label="Acetyl-CoA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxaloacetate [label="Oxaloacetate"]; Citrate [label="Citrate"]; Isocitrate [label="Isocitrate"]; Glyoxylate [label="Glyoxylate\n(this compound)", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Succinate [label="Succinate\n(to TCA Cycle/Gluconeogenesis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Malate [label="Malate"];

// Edges AcetylCoA -> Citrate [label="Citrate Synthase"]; Oxaloacetate -> Citrate; Citrate -> Isocitrate [label="Aconitase"]; Isocitrate -> Glyoxylate [label="Isocitrate Lyase", color="#EA4335"]; Isocitrate -> Succinate [label="Isocitrate Lyase", color="#EA4335"]; Glyoxylate -> Malate [label="Malate Synthase", color="#EA4335"]; AcetylCoA -> Malate; Malate -> Oxaloacetate [label="Malate Dehydrogenase"]; } .dot

Caption: The Glyoxylate Cycle.

Metabolism in Humans

In humans, this compound is an endogenous metabolite primarily produced through two pathways: the oxidation of glycolate in peroxisomes and the catabolism of hydroxyproline in mitochondria[1]. Its subsequent metabolism is crucial for preventing the accumulation of oxalate.

Caption: Human Glyoxylate Metabolism.

Biological Significance

Role in Metabolism

As highlighted, the primary role of this compound in many organisms is its function in the glyoxylate cycle, enabling a carbon-conserving pathway for carbohydrate synthesis. In humans, its metabolism is critical for detoxification.

Pathological Implications: Primary Hyperoxaluria

The most significant pathological role of this compound in humans is its link to primary hyperoxaluria (PH). This is a group of inherited metabolic disorders characterized by the overproduction of oxalate. In PH type 1, a deficiency in the liver-specific peroxisomal enzyme alanine-glyoxylate aminotransferase (AGT1) prevents the conversion of glyoxylate to glycine. This leads to an accumulation of glyoxylate, which is then converted to oxalate. The excess oxalate combines with calcium in the urine to form insoluble calcium oxalate crystals, leading to recurrent kidney stones and nephrocalcinosis, which can progress to end-stage renal disease.

Quantitative Data

The concentration of this compound (glyoxylate) in biological fluids is a critical diagnostic marker, particularly for primary hyperoxaluria.

Table 2: Concentration of Glyoxylate in Human Biological Fluids

| Biological Fluid | Condition | Concentration Range | Reference |

| Plasma | Healthy Adults | 1.31 ± 0.68 µM | [3] |

| Plasma | Type 2 Diabetes | >30 µmol/L | [1] |

| Urine | Healthy (0-31 days) | < 12.0 mmol/mol creatinine | [4] |

| Urine | Healthy (1-5 months) | < 17.0 mmol/mol creatinine | [4] |

| Urine | Primary Hyperoxaluria Type 1 | Significantly elevated | [5] |

Table 3: Kinetic Parameters of Key Enzymes in Glyoxylate Metabolism

| Enzyme | Organism | Substrate | Km | Vmax | Reference |

| Isocitrate Lyase | Escherichia coli | Isocitrate | 0.6 - 3 mM | 3500 units/mg | [6][7] |

| Malate Synthase | Mycobacterium tuberculosis | Glyoxylate | 57 µM | - | [8] |

| Malate Synthase | Mycobacterium tuberculosis | Acetyl-CoA | 30 µM | - | [8] |

Experimental Protocols

Accurate quantification of this compound is essential for both research and clinical diagnostics. Below are summaries of common experimental protocols.

Spectrophotometric Determination using Phenylhydrazine

This method is based on the reaction of glyoxylate with phenylhydrazine to form a colored product that can be quantified spectrophotometrically.

// Nodes Sample [label="Biological Sample\n(e.g., Urine, Plasma)"]; Deproteinization [label="Deproteinization\n(if necessary)"]; Reaction [label="Reaction with\nPhenylhydrazine"]; Measurement [label="Spectrophotometric\nMeasurement (e.g., 324 nm)"]; Quantification [label="Quantification against\na Standard Curve"];

// Edges Sample -> Deproteinization; Deproteinization -> Reaction; Reaction -> Measurement; Measurement -> Quantification; } .dot

Caption: Spectrophotometric Assay Workflow.

Protocol:

-

Sample Preparation: Deproteinize plasma or serum samples. Urine samples may be used directly or after dilution.

-

Reaction Mixture: Prepare a reaction buffer (e.g., phosphate buffer, pH 7.0) containing phenylhydrazine.

-

Incubation: Add the prepared sample to the reaction mixture and incubate at a specific temperature (e.g., 37°C) for a defined period.

-

Measurement: Measure the absorbance of the resulting solution at the wavelength of maximum absorbance for the glyoxylate-phenylhydrazone product (typically around 324 nm).

-

Quantification: Determine the concentration of glyoxylate in the sample by comparing its absorbance to a standard curve prepared with known concentrations of glyoxylic acid.

High-Performance Liquid Chromatography (HPLC)

HPLC offers high sensitivity and specificity for the quantification of this compound, often involving pre-column derivatization to enhance detection.

Protocol using 2,4-Dinitrophenylhydrazine (DNPH) Derivatization:

-

Derivatization:

-

Mix the sample with a solution of DNPH in an acidic medium (e.g., HCl).

-

Incubate the mixture to allow for the formation of the 2,4-dinitrophenylhydrazone derivative of glyoxylate.

-

-

Chromatographic Separation:

-

Inject the derivatized sample into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase).

-

Elute the components using an appropriate mobile phase (e.g., a gradient of acetonitrile and water).

-

-

Detection:

-

Detect the derivative using a UV-Vis detector at a wavelength where the derivative has strong absorbance (e.g., 360 nm).

-

-

Quantification:

-

Identify and quantify the glyoxylate derivative peak by comparing its retention time and peak area to those of a standard.

-

Conclusion and Future Perspectives

This compound is a metabolite of fundamental importance in both health and disease. Its central role in the glyoxylate cycle of lower organisms presents opportunities for the development of antimicrobial and antifungal agents that target this pathway. In the context of human health, a deeper understanding of its metabolism is critical for the development of novel therapies for primary hyperoxaluria and potentially other metabolic disorders. The continued development of sensitive and robust analytical methods for its quantification will be paramount in advancing research and clinical management in these areas. Further investigation into the extra-hepatic metabolism of glyoxylate and its contribution to systemic oxalate levels will be a key area of future research, with significant implications for the development of targeted therapies.

References

- 1. Glyoxylate, a New Marker Metabolite of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glyoxylate, a new marker metabolite of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sickkids.ca [sickkids.ca]

- 5. Elevated urinary glycolic acid level (Concept Id: C5937209) - MedGen - NCBI [ncbi.nlm.nih.gov]

- 6. Km of isocitrate lyase for isocitrate - Bacteria Escherichia coli - BNID 105252 [bionumbers.hms.harvard.edu]

- 7. chegg.com [chegg.com]

- 8. Biochemical and structural studies of malate synthase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,2-Dihydroxyacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2,2-dihydroxyacetic acid, also known as glyoxylic acid monohydrate. The information presented herein is crucial for the identification, characterization, and quantitative analysis of this important endogenous metabolite and chemical intermediate. The guide summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of this compound in solution. Due to the presence of exchangeable protons (hydroxyl and carboxylic acid), spectra are typically acquired in deuterated solvents such as deuterium oxide (D₂O).

¹H NMR Data

The proton NMR spectrum of this compound is characterized by a singlet corresponding to the methine proton. The chemical shift of this proton can vary depending on the solvent and concentration. In D₂O, the hydroxyl and carboxylic acid protons are typically exchanged with deuterium and are therefore not observed.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) in D₂O / ppm | Multiplicity |

| -CH(OH)₂ | 5.056 | Singlet |

Note: Data sourced from multiple databases and may vary slightly based on experimental conditions.

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. For this compound, two distinct signals are expected, corresponding to the carboxylic carbon and the dihydroxy-substituted methine carbon.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ) in D₂O / ppm |

| -C OOH | 179.497 |

| -C H(OH)₂ | 90.75 |

Note: Data sourced from multiple databases and may vary slightly based on experimental conditions.

Experimental Protocol for NMR Spectroscopy

The following provides a general procedure for acquiring NMR spectra of small, water-soluble organic acids like this compound.

Sample Preparation:

-

Weigh approximately 5-25 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterium oxide (D₂O).

-

Transfer the solution to a clean 5 mm NMR tube.

-

If quantitative analysis is required, a known amount of an internal standard (e.g., DSS or maleic acid) is added. For accurate quantification, the purity of the internal standard must be known.

Instrument Parameters (General):

-

Spectrometer: 500 MHz NMR Spectrometer

-

Solvent: D₂O

-

Temperature: 298 K

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Relaxation delay (d1): 5 times the longest T1 relaxation time for quantitative measurements (typically 1-5 seconds for small molecules).

-

Number of scans: 8-16, increased for dilute samples to ensure a good signal-to-noise ratio of at least 250:1 for accurate integration[1].

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Relaxation delay (d1): 2-5 seconds.

-

Number of scans: 1024 or more, depending on the sample concentration.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is dominated by absorptions from the hydroxyl, carboxylic acid, and carbonyl groups.

Table 3: IR Spectroscopic Data for this compound

| Functional Group | Absorption Range (cm⁻¹) | Description |

| O-H stretch (hydroxyl & carboxylic acid) | 3600 - 2400 | Very broad band due to extensive hydrogen bonding[2]. |

| C=O stretch (carboxylic acid) | ~1750 | Sharp, strong absorption[2]. |

| C-O stretch | 1232, 1110 | Medium to strong absorptions[2]. |

| O-H bend | ~1400 | Medium absorption[2]. |

Note: Peak positions can vary based on the sample preparation method (e.g., solid, liquid, or aerosol). The data presented is characteristic for the compound.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.

Sample Preparation and Analysis:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Record a background spectrum of the empty ATR stage.

-

Place a small amount of solid this compound onto the crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

After measurement, clean the crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft cloth.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is essential for determining its molecular weight and elemental composition. For small, polar molecules like this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization or soft ionization techniques like Electrospray Ionization (ESI) are often employed.

Mass Spectrometry Data

The mass spectrum of underivatized this compound can be challenging to obtain via traditional electron ionization due to its low volatility. ESI in negative ion mode is often more suitable.

Table 4: Mass Spectrometry Data for this compound

| Ion | m/z (observed) | Technique |

| [M-H]⁻ | 91 | LC-ESI-MS |

| Fragment | 73 | LC-ESI-QQ-MS2 (from precursor m/z 73) |

| Fragment | 45 | LC-ESI-QQ-MS2 (from precursor m/z 73) |

Note: In its anhydrous form (glyoxylic acid), the [M-H]⁻ ion is observed at m/z 73. The fragment at m/z 45 corresponds to the loss of CO.

For GC-MS analysis, derivatization is necessary to increase volatility. A common method is silylation. The NIST WebBook provides a mass spectrum for the tert-butyldimethylsilyl (TBDMS) derivative of glyoxylic acid[3]. The Human Metabolome Database shows a predicted GC-MS spectrum for the trimethylsilyl (TMS) derivative[4].

Experimental Protocol for GC-MS with Derivatization

This protocol outlines a general procedure for the analysis of this compound using GC-MS following a two-step derivatization process.

Derivatization:

-

Methoximation: To stabilize the carbonyl group, the sample is first treated with methoxyamine hydrochloride in pyridine. This converts the aldehyde/keto group to an oxime, preventing tautomerization. The reaction is typically carried out at 37°C for 90 minutes.

-

Silylation: Following methoximation, a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is added to replace the active hydrogens on the hydroxyl and carboxylic acid groups with trimethylsilyl (TMS) groups. This step increases the volatility of the compound. The reaction is typically performed at 37°C for 30 minutes.

GC-MS Parameters (General):

-

GC Column: HP-5MS or similar non-polar column.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300°C) to elute the derivatized analyte.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-600.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

The Hydration of Glyoxylic Acid: A Technical Guide to the Formation of 2,2-Dihydroxyacetic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reversible hydration of glyoxylic acid to its gem-diol form, 2,2-dihydroxyacetic acid. This equilibrium is of significant interest in various fields, including atmospheric chemistry, metabolic biochemistry, and synthetic organic chemistry. In aqueous environments, the aldehyde form of glyoxylic acid is in a dynamic equilibrium with its hydrate, a factor crucial for understanding its reactivity, bioavailability, and role in complex chemical systems. This document details the thermodynamics, kinetics, catalytic mechanisms, and key experimental protocols for studying this fundamental transformation.

Chemical Equilibrium and Thermodynamics

The hydration of the aldehyde functional group in glyoxylic acid is a reversible nucleophilic addition of water, establishing an equilibrium that strongly favors the hydrated product, this compound (also known as glyoxylic acid monohydrate).[1]

Caption: Reversible hydration of glyoxylic acid.

The position of this equilibrium is defined by the hydration equilibrium constant, KHyd. In aqueous solutions at room temperature, the equilibrium lies significantly to the right, with the hydrated gem-diol being the predominant species.[2][3]

Quantitative Data: Equilibrium and Thermodynamics

The thermodynamic parameters for the hydration of glyoxylic acid have been investigated using a variety of techniques. The equilibrium constant (KHyd) is well-established, while specific thermodynamic values for enthalpy and entropy in aqueous solutions are less commonly reported in readily available literature.

| Parameter | Symbol | Value | Method(s) | Reference(s) |

| Equilibrium Constant | KHyd | ~300 (at 298 K) | UV-Vis Spectroscopy, NMR, Electrochemical Methods | [1][2] |

| K2,3 | 1.1 (±0.2) x 10³ | Average from PJ, S, PP, NMR | ||

| Gibbs Free Energy | ΔG° | -14.1 kJ/mol (Calculated from KHyd=300) | Calculation | - |

| Enthalpy of Hydration | ΔH° | Data not available in searched literature | - | - |

| Entropy of Hydration | ΔS° | Data not available in searched literature | - | - |

Note: K2,3 refers to the equilibrium between the fully protonated species, HC(O)COOH and HC(OH)₂COOH, as defined in specific electrochemical studies. The Gibbs Free Energy was calculated using the equation ΔG° = -RTln(K).

Reaction Kinetics

The interconversion between glyoxylic acid and its hydrate is a rapid process. The rates of the forward (hydration, khyd) and reverse (dehydration, kdehyd) reactions can be influenced by temperature, pH, and the presence of catalysts.

Quantitative Data: Reaction Rate Constants

Kinetic studies have been performed, primarily using electrochemical methods and spectrophotometry, to determine the rate constants. However, specific values are not consistently reported across the literature abstracts. The dehydration rate constant, in particular, has been a subject of study.

| Parameter | Symbol | Value | Conditions | Method(s) | Reference(s) |

| Hydration Rate Constant | khyd | Data not available in searched literature | Aqueous, 298 K | - | - |

| Dehydration Rate Constant | kdehyd | Calculated but value not specified in abstract | Aqueous, 298 K | Pulse Polarography, Spectrophotometry |

Note: The hydration rate constant (khyd) can be calculated if the dehydration rate constant (kdehyd) and the equilibrium constant (KHyd) are known, using the relationship KHyd = khyd / kdehyd.

Catalysis of Hydration

Like other aldehydes, the hydration of glyoxylic acid can be accelerated by acid or base catalysis. These processes increase the rate at which equilibrium is achieved but do not alter the position of the equilibrium itself.

Acid-Catalyzed Mechanism

Under acidic conditions, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This enhancement makes the carbon atom more susceptible to nucleophilic attack by a water molecule. A subsequent deprotonation step yields the gem-diol.

Caption: General mechanism for acid-catalyzed hydration.

Base-Catalyzed Mechanism

Under basic conditions, the nucleophile is the hydroxide ion (OH⁻), which is much stronger than water. The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. This intermediate is then protonated by a water molecule to give the final gem-diol product, regenerating the hydroxide catalyst in the process.

Caption: General mechanism for base-catalyzed hydration.

Experimental Protocols

The study of glyoxylic acid hydration relies on spectroscopic techniques that can differentiate between the aldehyde and the gem-diol forms. NMR and UV-Visible spectroscopy are the most common methods employed.

Caption: General experimental workflow for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Equilibrium Analysis

NMR spectroscopy is a powerful tool for quantifying the ratio of the hydrated to the unhydrated form at equilibrium, as the protons and carbons of each species have distinct chemical shifts.

Objective: To determine the equilibrium constant (KHyd) for the hydration of glyoxylic acid.

Materials:

-

Glyoxylic acid monohydrate

-

Deuterium oxide (D₂O, 99.9%)

-

Internal standard (e.g., DSS or TMSP)

-

NMR tubes, volumetric flasks, pipettes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the internal standard (e.g., 10 mM DSS) in D₂O.

-

Accurately weigh a sample of glyoxylic acid monohydrate and dissolve it in the D₂O/standard solution to a final concentration of approximately 100 mM.

-

-

Equilibration:

-

Allow the sample to equilibrate at a constant, known temperature (e.g., 298 K) for at least 15 minutes before analysis.

-

-

Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for accurate integration.

-

Optionally, acquire a ¹³C NMR spectrum.

-

-

Data Analysis:

-

Reference the spectrum to the internal standard (DSS at 0.00 ppm).

-

Identify the signals corresponding to the aldehyde and hydrate forms.

-

This compound (Hydrate): The methine proton (-CH(OH)₂) typically appears as a singlet around 5.0-5.1 ppm .

-

Glyoxylic Acid (Aldehyde): The aldehyde proton (-CHO) is expected to be a singlet in the highly deshielded region of 9.0-10.0 ppm . Due to the low equilibrium concentration, this peak may be very small or difficult to detect.

-

-

Integrate the area under the peaks for the methine proton of the hydrate (Ahydrate) and the aldehyde proton (Aaldehyde).

-

-

Calculation of KHyd:

-

The ratio of the concentrations is equal to the ratio of the integrated peak areas.

-

Calculate the equilibrium constant using the formula: KHyd = [Hydrate] / [Aldehyde] = Ahydrate / Aaldehyde

-

UV-Visible Spectroscopy Protocol for Equilibrium and Kinetic Analysis

UV-Vis spectroscopy can be used to study the hydration equilibrium by measuring the absorbance of the n→π* transition of the carbonyl group in the unhydrated aldehyde form, which is absent in the gem-diol.

Objective: To monitor the concentration of the unhydrated glyoxylic acid.

Materials:

-

Glyoxylic acid solution

-

Temperature-controlled UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Buffer solutions (if pH control is needed)

Procedure:

-

Instrument Setup:

-

Set the spectrophotometer to scan the UV region, typically from 220 nm to 400 nm. The absorption maximum (λmax) for the glyoxylic acid carbonyl is approximately 276 nm .[3]

-

-

Sample Preparation:

-

Prepare an aqueous solution of glyoxylic acid of known total concentration (e.g., 10-50 mM).

-

Use deionized water or a suitable buffer as the blank reference.

-

-

Equilibrium Measurement:

-

Place the sample in the temperature-controlled cuvette holder and allow it to reach thermal equilibrium (e.g., 298 K).

-

Record the UV-Vis spectrum. The absorbance at λmax (Aeq) corresponds to the equilibrium concentration of the unhydrated aldehyde.

-

-

Calculation of KHyd:

-

The concentration of the aldehyde at equilibrium ([Aldehyde]eq) can be calculated using the Beer-Lambert law: Aeq = εbc , where ε is the molar absorptivity of the unhydrated aldehyde, b is the path length (1 cm), and c is the concentration.

-

The concentration of the hydrate is then: [Hydrate]eq = [Total Glyoxylate] - [Aldehyde]eq .

-

Calculate the equilibrium constant: KHyd = [Hydrate]eq / [Aldehyde]eq .

-

Note: This requires an independent determination of the molar absorptivity (ε) of the pure aldehyde form, which can be challenging.

-

-

Kinetic Analysis (Conceptual):

-

Kinetic measurements can be performed using a stopped-flow or temperature-jump apparatus.

-

In a temperature-jump experiment, the equilibrium is rapidly perturbed by a sudden change in temperature.

-

The spectrophotometer then monitors the change in absorbance at λmax as the system relaxes to the new equilibrium position.

-

The resulting absorbance vs. time curve can be fitted to an exponential decay to extract the relaxation time (τ), which is related to the forward and reverse rate constants.

-

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 2,2-Dihydroxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dihydroxyacetic acid, also known as glyoxylic acid monohydrate, is a versatile organic compound of significant interest in the pharmaceutical and fine chemical industries.[1][2] Its structure, incorporating both a carboxylic acid and a geminal diol, makes it a valuable precursor for the synthesis of a wide range of molecules, including pharmaceuticals, agrochemicals, and polymers. These application notes provide detailed protocols for the laboratory-scale synthesis of this compound via various established methods, including the oxidation of glyoxal, ozonolysis of maleic acid, and enzymatic oxidation of glycolic acid. The protocols are intended to guide researchers in the efficient and safe production of this important chemical intermediate.

Data Presentation: Comparison of Synthesis Routes

The following table summarizes the quantitative data associated with the different laboratory synthesis protocols for this compound. This allows for a direct comparison of the methods based on yield, selectivity, and key reaction conditions.

| Synthesis Route | Starting Material | Key Reagents/Catalysts | Reaction Temperature | Reaction Time | Yield/Selectivity | Reference |

| Oxidation of Glyoxal | Glyoxal | Nitric acid, Hydrochloric acid, Oxygen | 35-75°C | 1-20 hours | Selectivity: ~79-87% | US Patent 8754255B2 |

| Ozonolysis of Maleic Acid | Maleic Acid | Ozone, Methanol, Palladium on carbon, Hydrogen | -45 to -40°C (Ozonolysis), Not specified (Hydrogenation) | 2 hours (Ozonolysis) | Selectivity for glyoxylic acid: 92% | European Patent 0293127 |

| Enzymatic Oxidation | Glycolic Acid | Glycolate oxidase, Catalase, Oxygen | 0-40°C | 23 hours | Yield of glyoxylic acid: 95% | WO Patent 1993014214A1 |

Experimental Protocols

Protocol 1: Synthesis via Oxidation of Glyoxal with Nitric Acid

This protocol details the synthesis of this compound from the oxidation of glyoxal using nitric acid, a common industrial method.

Materials:

-

Aqueous solution of glyoxal (e.g., 40 wt%)

-

Nitric acid (concentrated)

-

Hydrochloric acid (concentrated)

-

Sodium nitrite (optional)

-

Pressurized reaction vessel

-

Stirring apparatus

-

Temperature control system

Procedure:

-

Charge the pressurized reaction vessel with an aqueous solution of glyoxal and an aqueous solution of hydrochloric acid.

-

While stirring, introduce an aqueous solution of nitric acid into the reaction medium. Optionally, sodium nitrite can be added.

-

Introduce oxygen or an oxygen-containing gas (e.g., air) into the reactor under a pressure of between 200 and 3000 kPa.

-

Maintain the reaction temperature between 35°C and 75°C. The reaction is exothermic, and the temperature should be controlled to maintain a constant heat load.

-

Continue the reaction for a period of 1 to 20 hours.

-

Upon completion, the reaction mixture containing an aqueous solution of glyoxylic acid can be used directly or purified further.

Purification:

-

The primary byproduct, oxalic acid, can be separated from the reaction mixture by crystallization.

-

Further purification can be achieved by distillation, treatment with an ion-exchange resin, or electrodialysis.[3]

-

For removal of residual hydrochloric acid, countercurrent steam stripping can be employed to obtain a purified liquid phase of glyoxylic acid.[4]

Characterization: The concentration and purity of the synthesized this compound can be determined using a spectrophotometric method based on the Hopkins-Cole reaction with tryptophan in the presence of ferric chloride and concentrated sulfuric acid.[5]

Protocol 2: Synthesis via Ozonolysis of Maleic Acid

This protocol describes the synthesis of this compound through the ozonolysis of maleic acid, followed by a reductive workup.

Materials:

-

Maleic acid

-

Methanol

-

Ozone generator

-

Gas dispersion tube

-

Reaction vessel with a cooling bath (e.g., solid carbon dioxide/acetone)

-

Nitrogen gas

-

Palladium on carbon catalyst (5 wt%)

-

Hydrogen gas

-

Filtration apparatus

Procedure: Part A: Ozonolysis

-

Dissolve maleic acid (e.g., 0.1 mole) in methanol (100 ml) in a glass reaction tube equipped with a gas filter at the bottom.

-

Cool the reaction mixture to between -45°C and -40°C using a solid carbon dioxide/acetone bath.

-

Bubble ozone-enriched oxygen (e.g., 0.93 vol% ozone) through the solution at a rate of 2 L/min for 2 hours. The total amount of ozone introduced should be approximately 1.1 moles per mole of maleic acid.

-

After the ozonolysis is complete, purge the reaction mixture with nitrogen gas at a rate of 1 L/min for 15 minutes at the same temperature to remove excess ozone.

Part B: Catalytic Hydrogenation

-

Transfer the ozonolysis product to a suitable hydrogenation vessel.

-

Add a palladium on carbon catalyst (e.g., 0.6 g of 5 wt% Pd/C).

-

Pressurize the vessel with hydrogen gas and stir the mixture until the peroxide test (e.g., with potassium iodide/starch paper) is negative, indicating the completion of the reduction.

-

Filter the reaction mixture to remove the catalyst.

-

The resulting solution contains glyoxylic acid methyl hemiacetal, which can be hydrolyzed to glyoxylic acid.

Purification and Isolation:

-

The solvent (methanol) can be removed under reduced pressure.

-

The crude product can be purified by crystallization to obtain this compound monohydrate.[6]

Protocol 3: Enzymatic Synthesis from Glycolic Acid

This protocol outlines the enzymatic synthesis of this compound from glycolic acid using glycolate oxidase.

Materials:

-

Glycolic acid

-

Glycolate oxidase (e.g., from a microbial source)

-

Catalase

-

Aqueous buffer solution (pH 7-10)

-

Oxygen source

-

Reaction vessel with temperature control and agitation

Procedure:

-

Prepare an aqueous solution of glycolic acid at a concentration of 200 mM to 2500 mM in a suitable buffer (e.g., phosphate buffer) at a pH between 7 and 10.

-

Add glycolate oxidase and catalase to the reaction mixture. The effective concentration of glycolate oxidase should be in the range of 0.01 to 100 IU/mL.

-

Maintain the reaction temperature between 0°C and 40°C.

-

Continuously supply oxygen to the reaction mixture by bubbling air or pure oxygen through the solution with agitation.

-

Monitor the progress of the reaction by measuring the consumption of glycolic acid or the formation of glyoxylic acid.

-

The reaction is typically run for several hours (e.g., 23 hours) to achieve a high yield.[7]

Purification:

-

After the reaction, the enzymes can be removed by ultrafiltration.

-

The resulting solution of glyoxylic acid can be concentrated and purified by crystallization.

Visualizations

Caption: Workflow for the synthesis of this compound by oxidation of glyoxal.

Caption: Workflow for the synthesis of this compound by ozonolysis of maleic acid.

Caption: Workflow for the enzymatic synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. US8754255B2 - Process of preparation of glyoxylic acid aqueous solution - Google Patents [patents.google.com]

- 4. US8481783B2 - Process of separation of glyoxylic acid from an aqueous reaction medium containing glyoxylic acid and hydrochloric acid - Google Patents [patents.google.com]

- 5. A Simple Spectrophotometric Method for Determination of Glyoxylic Acid in Its Synthesis Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN101712615A - Method for preparing crystal glyoxylic acid - Google Patents [patents.google.com]

- 7. WO1993014214A1 - Oxidation of glycolic acid to glyoxylic acid using a microbial cell transformant as catalyst - Google Patents [patents.google.com]

Applications of 2,2-Dihydroxyacetic Acid in Organic Synthesis: A Detailed Guide for Researchers

Introduction: 2,2-Dihydroxyacetic acid, also known as glyoxylic acid monohydrate, is a versatile and highly reactive organic compound that serves as a valuable building block in a multitude of synthetic transformations. Its unique structure, possessing both a carboxylic acid and a geminal diol (a hydrated aldehyde), allows it to participate in a variety of reactions, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] This document provides detailed application notes and experimental protocols for the use of this compound in several important classes of organic reactions, tailored for researchers, scientists, and professionals in drug development.

Synthesis of Substituted Mandelic Acids and their Derivatives via Friedel-Crafts Reaction

A prominent application of this compound is in the Friedel-Crafts-type reaction with electron-rich aromatic compounds to produce substituted mandelic acids. These products are crucial intermediates for a range of pharmaceuticals and other biologically active molecules. The reaction proceeds via electrophilic aromatic substitution, where the protonated aldehyde form of glyoxylic acid acts as the electrophile.

Application Note:

This methodology is particularly effective for the synthesis of mandelic acid derivatives with electron-donating groups on the aromatic ring, such as alkoxy or hydroxy substituents. The choice of a strong acid catalyst is critical for the generation of the reactive electrophile. The reaction conditions, including temperature and solvent, can be optimized to achieve high yields and selectivity.

Quantitative Data Summary:

| Substrate | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1,2-Methylenedioxybenzene | Sulfuric acid / Aprotic organic solvent | -5 | 21 | - | [2] |

| Anisole | Strong protonic acids (e.g., sulfuric acid) | - | - | 45-72.5 | [3] |

| Guaiacol | Sodium hydroxide / Water | 35 | 6 | 89.5 (condensation product) | [4] |

| Phenol | Sulfuric acid / Toluene | 60-65 | 8 | 76 | [5] |

| Phenol | Phosphoric acid / Ethylene dichloride | 60-65 | 7 | 84 | [5] |

Experimental Protocol: Synthesis of 3,4-Methylenedioxymandelic Acid

This protocol is adapted from a patented procedure for the synthesis of a key intermediate.[2]

Materials:

-

1,2-Methylenedioxybenzene

-

This compound (glyoxylic acid monohydrate, 40% aqueous solution)

-

Sulfuric acid (96%)

-

Aprotic organic solvent (e.g., ethers, ketones)

-

Aqueous ammonia (28%)

-

Nitrogen or Argon gas

-

Reaction vessel equipped with a stirrer, thermometer, and dropping funnel

Procedure:

-

In a reaction vessel under an inert atmosphere (nitrogen or argon), prepare a mixture of 1,2-methylenedioxybenzene and the aprotic organic solvent.

-

Cool the mixture to a temperature between -10°C and 5°C.

-

Prepare a mixture of a 40% by weight aqueous solution of this compound (1.0 to 2.0 molar equivalents per mole of 1,2-methylenedioxybenzene) and 96% by weight sulfuric acid (1.00 to 2.50 molar equivalents per mole of 1,2-methylenedioxybenzene).

-

Slowly add the acid mixture dropwise to the cooled solution of 1,2-methylenedioxybenzene while maintaining the reaction temperature at -5°C.

-

After the addition is complete, continue to stir the mixture at -5°C for 21 hours.

-

After the reaction is complete, neutralize the reaction solution by the slow, portion-wise addition of 28% by weight aqueous ammonia.

-

The product, 3,4-methylenedioxymandelic acid, can then be isolated and purified using standard techniques such as extraction and crystallization.

Logical Relationship Diagram: Synthesis of Substituted Mandelic Acids

Caption: Friedel-Crafts synthesis of substituted mandelic acids.

Synthesis of Vanillin and its Derivatives

This compound is a cornerstone in the industrial synthesis of vanillin, a widely used flavoring agent. The process involves a two-step reaction sequence starting from guaiacol. The first step is a condensation reaction with this compound to form 3-methoxy-4-hydroxymandelic acid, which is then subjected to oxidative decarboxylation to yield vanillin.[6][7][8]

Application Note:

This synthetic route is a high-yield and cost-effective method for large-scale vanillin production. The optimization of both the condensation and oxidation steps is crucial for maximizing the overall yield and purity of the final product. The condensation is typically carried out under alkaline conditions, while the oxidation can be achieved using various oxidizing agents, including copper salts.

Quantitative Data Summary:

| Step | Reactants | Catalyst/Oxidant | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Condensation | Guaiacol, this compound, NaOH | - | 35 | 6 | 89.5 | [4] |

| Oxidation | 3-Methoxy-4-hydroxymandelic acid | CuSO₄ | 95 | 7 | 98.2 | [4] |

| One-pot | Guaiacol, this compound, NaOH | Y-type molecular sieve supported Cu, Mn, Co mixed oxides | 80-100 | - | 86.3 (overall) | [9] |

Experimental Protocol: Two-Step Synthesis of Vanillin

This protocol is based on an optimized laboratory procedure.[4]

Materials:

-

Guaiacol

-

This compound (glyoxylic acid)

-

Sodium hydroxide (NaOH)

-

Toluene

-

Copper(II) sulfate (CuSO₄)

-

Hydrogen peroxide (H₂O₂)

-

Sulfuric acid (50%)

Procedure:

Step 1: Condensation Reaction

-

In a reaction vessel, prepare a solution with a molar ratio of n(glyoxylic acid) : n(guaiacol) : n(sodium hydroxide) = 1 : 2 : 3.

-

Maintain the reaction temperature at 35°C and stir for 6 hours.

-

After the reaction, extract the unreacted guaiacol with toluene.

-

The aqueous phase containing the sodium salt of 3-methoxy-4-hydroxymandelic acid is used directly in the next step.

Step 2: Oxidation Reaction

-

To the aqueous solution from the previous step, add CuSO₄ as the oxidant in a molar ratio of n(CuSO₄) : n(3-methoxy-4-hydroxymandelic acid) = 2.4 : 1.

-

Adjust the pH of the reaction system to 13.

-

Heat the reaction mixture to 95°C and maintain for 7 hours.

-

After the reaction is complete, acidify the solution with 50% sulfuric acid to induce decarboxylation and precipitation of vanillin.

-

The crude vanillin can be purified by extraction and vacuum distillation to yield a white crystalline product with a purity of >99.8%.

Experimental Workflow Diagram: Synthesis of Vanillin

Caption: Two-step synthesis of vanillin from guaiacol.

Synthesis of p-Hydroxyphenylglycine

p-Hydroxyphenylglycine is a crucial side chain for the synthesis of semi-synthetic β-lactam antibiotics like amoxicillin. A direct and efficient method for its synthesis involves the condensation of phenol, this compound, and an ammonium salt under acidic or neutral conditions.

Application Note:

This one-pot synthesis offers a straightforward route to p-hydroxyphenylglycine, avoiding the use of highly toxic reagents like cyanide, which is common in the Strecker synthesis. The reaction conditions, particularly the pH and the choice of ammonium salt, can significantly influence the yield and purity of the product. The product often precipitates directly from the reaction mixture as the free acid, simplifying its isolation.[10]

Quantitative Data Summary:

| Phenol (mol) | This compound (mol) | Ammonium Salt (mol) | Solvent/Catalyst | Temperature | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| 0.5 | 0.5 | Ammonium acetate (0.97) | Water | Room Temp. | 41 | 50.4 | 98.5 | [10] |

| 0.6 | 0.5 | Sulfuric acid (0.10) | Ethylene dichloride | 60-65 | 8 | 80 | 98 | [5] |

| 0.45 | 0.5 | Phosphoric acid (0.045) | Ethylene dichloride | 60-65 | 7 | 84 | 97.2 | [5] |

Experimental Protocol: Synthesis of DL-p-Hydroxyphenylglycine

This protocol is based on a patented procedure.[10]

Materials:

-

Phenol

-

This compound (40% aqueous solution)

-

Ammonium acetate

-

Water

Procedure:

-

In a suitable reaction vessel, add 70 ml of water.

-

To the water, add 30 g of a 40% aqueous solution of this compound.

-

While stirring, add 37.5 g of ammonium acetate and 22.5 g of phenol to the solution.

-

Continue stirring the mixture at room temperature for 41 hours.

-

During the reaction, crystals of DL-p-hydroxyphenylglycine will precipitate from the solution.

-

After the reaction is complete, filter the precipitated crystals.

-

Wash the crystals with water and dry to obtain DL-p-hydroxyphenylglycine.

Signaling Pathway Diagram: Synthesis of p-Hydroxyphenylglycine

Caption: One-pot synthesis of p-hydroxyphenylglycine.

This compound is a readily available and versatile C2 building block in organic synthesis. The applications highlighted in this document, particularly in the synthesis of substituted mandelic acids, vanillin, and p-hydroxyphenylglycine, demonstrate its significance in the preparation of valuable chemical entities. The provided protocols and data offer a solid foundation for researchers to explore and optimize these transformations for their specific needs in academic and industrial settings. Further exploration of its reactivity in multicomponent reactions and asymmetric synthesis holds promise for the development of novel and efficient synthetic methodologies.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. EP1229031B1 - Process for the preparation of 3,4-methylenedioxy-mandelic acid - Google Patents [patents.google.com]

- 3. some interesting mandelic acid patents , Hive Chemistry Discourse [chemistry.mdma.ch]

- 4. caod.oriprobe.com [caod.oriprobe.com]

- 5. CN102816076A - Synthetic method of p-hydroxyphenylglycine - Google Patents [patents.google.com]

- 6. Vanillin - Wikipedia [en.wikipedia.org]

- 7. sphinxsai.com [sphinxsai.com]

- 8. researchgate.net [researchgate.net]

- 9. CN102040495A - Method for synthesizing vanillin by using glyoxylic acid and guaiacol together - Google Patents [patents.google.com]

- 10. US4175206A - Process for preparing a hydroxyphenylglycine compound - Google Patents [patents.google.com]

detailed experimental procedure for the ozonolysis of dimenthyl maleate to produce 2,2-dihydroxyacetic acid menthyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the synthesis of 2,2-dihydroxyacetic acid menthyl ester, a valuable chiral building block in pharmaceutical synthesis. The protocol outlines a three-step sequence commencing with the ozonolysis of commercially available dimethyl maleate to yield methyl glyoxylate. Subsequent transesterification with (-)-menthol affords menthyl glyoxylate, which is then hydrated to the final product. This method offers a practical and accessible route to this important chiral intermediate.

Introduction

This compound menthyl ester is a key intermediate in the synthesis of various active pharmaceutical ingredients. Its stereochemistry, derived from the menthyl auxiliary, plays a crucial role in asymmetric synthesis. The following protocol details a robust laboratory-scale procedure for its preparation, beginning with the oxidative cleavage of the double bond in dimethyl maleate using ozone.

Experimental Protocols

Step 1: Ozonolysis of Dimethyl Maleate to Methyl Glyoxylate [1]

-

Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a gas inlet tube extending below the surface of the eventual reaction mixture, and a gas outlet tube connected to a drying tube followed by a trap containing a potassium iodide solution to quench excess ozone. The flask is charged with a solution of dimethyl maleate (10.0 g, 0.069 mol) in 100 mL of dichloromethane.

-

Ozonolysis: The reaction flask is cooled to -78 °C using a dry ice/acetone bath. A stream of ozone is then bubbled through the solution. The progress of the reaction is monitored by the appearance of a persistent blue color in the solution, indicating the consumption of the starting material and the presence of excess ozone.

-

Reductive Work-up: Once the ozonolysis is complete, the ozone stream is stopped, and the solution is purged with a stream of nitrogen or oxygen for 15 minutes to remove excess ozone. A solution of dimethyl sulfide (4.76 g, 0.077 mol) in 20 mL of dichloromethane is then added dropwise to the cold reaction mixture. The reaction is allowed to warm to room temperature and stirred for at least 4 hours.

-

Isolation and Purification: The solvent and excess dimethyl sulfide are removed under reduced pressure using a rotary evaporator. The crude methyl glyoxylate is then purified by vacuum distillation.

Step 2: Transesterification of Methyl Glyoxylate to Menthyl Glyoxylate

-

Reaction Setup: An oven-dried 500 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a rubber septum, a thermometer, and a dropping funnel. The apparatus is flushed with an inert gas such as argon.

-

Formation of Lithium Menthoxide: To the flask are added (-)-menthol (15.6 g, 0.1 mol) and 150 mL of dry tetrahydrofuran (THF). The flask is cooled in an ice bath, and n-butyllithium (1.6 M in hexane, 55 mL, 0.088 mol) is added dropwise, maintaining the internal temperature below 20 °C.

-

Transesterification: A solution of methyl glyoxylate (assuming a yield of ~6.0 g from the previous step, ~0.068 mol) in 30 mL of dry THF is added to the lithium menthoxide solution. The reaction mixture is stirred at room temperature for 1 hour.

-

Work-up and Purification: The reaction is quenched by pouring the mixture into 200 mL of water. The product is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with water (2 x 100 mL) and brine (1 x 100 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude menthyl glyoxylate can be purified by vacuum distillation.

Step 3: Hydration of Menthyl Glyoxylate to this compound Menthyl Ester [2]

-

Hydration: The purified menthyl glyoxylate is dissolved in a mixture of water and a suitable organic co-solvent (e.g., tetrahydrofuran or acetone) to ensure miscibility. The solution is stirred at room temperature. The progress of the hydration can be monitored by techniques such as NMR spectroscopy, observing the disappearance of the aldehyde proton of the glyoxylate and the appearance of the characteristic signals for the dihydroxyacetate.

-

Isolation and Purification: Upon completion of the reaction, the organic solvent is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. The this compound menthyl ester can be further purified by recrystallization from a suitable solvent system, such as hexane/ethyl acetate, to afford a white solid. An 87% yield has been reported for this step.[2]

Data Presentation

| Parameter | Step 1: Ozonolysis | Step 2: Transesterification | Step 3: Hydration |

| Starting Material | Dimethyl Maleate | Methyl Glyoxylate | Menthyl Glyoxylate |

| Key Reagents | Ozone, Dimethyl Sulfide | (-)-Menthol, n-Butyllithium | Water |

| Solvent | Dichloromethane | Tetrahydrofuran | Water/THF |

| Temperature | -78 °C | 0 °C to Room Temp. | Room Temperature |

| Reaction Time | Varies (monitor by color) | 1 hour | Varies (monitor by NMR) |

| Product | Methyl Glyoxylate | Menthyl Glyoxylate | This compound Menthyl Ester |

| Reported Yield | 49-54%[1] | Not specified, but analogous reactions are high yielding | 87%[2] |

| Purification | Vacuum Distillation | Vacuum Distillation | Recrystallization |

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound menthyl ester.

Caption: Signaling pathway for the synthesis of the target compound.

References

The Strategic Use of 2,2-Dihydroxyacetic Acid in the Synthesis of Bioactive Heterocyclic Compounds: Quinoxalin-2(1H)-ones and Benzoxazinones

For Immediate Release

[City, State] – [Date] – In the landscape of synthetic organic chemistry and drug development, the quest for efficient and versatile building blocks is paramount. 2,2-Dihydroxyacetic acid, a hydrated form of glyoxylic acid, has emerged as a valuable C2-synthon for the construction of a variety of nitrogen-containing heterocyclic compounds. These scaffolds, particularly quinoxalin-2(1H)-ones and 2H-benzo[b][1][2]oxazin-3(4H)-ones, are of significant interest to researchers in medicinal chemistry due to their presence in numerous biologically active molecules. This application note details the synthetic protocols for utilizing this compound in the preparation of these important heterocyclic systems, providing quantitative data and mechanistic insights for researchers, scientists, and drug development professionals.

The core of this synthetic strategy lies in the condensation reaction between this compound and ortho-disubstituted anilines, namely ortho-phenylenediamines and ortho-aminophenols. The geminal diol functionality of this compound readily equilibrates with its aldehyde form, glyoxylic acid, in solution, which then participates in the cyclization reactions.

Synthesis of Quinoxalin-2(1H)-ones

Quinoxalin-2(1H)-ones are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including antiviral, anticancer, and antibacterial properties. The synthesis of the parent quinoxalin-2(1H)-one and its substituted derivatives can be efficiently achieved through the condensation of the corresponding ortho-phenylenediamine with this compound.

A notable advantage of this method is the direct formation of the quinoxalinone core in a single step. The reaction proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable heterocyclic ring system.

Quantitative Data for Quinoxalin-2(1H)-one Synthesis

| Entry | o-Phenylenediamine Derivative | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1 | o-Phenylenediamine | Methanol | -6 to 0 | 2.5 | >98 (crude) | [3] |

| 2 | N-Benzyl-o-phenylenediamine | Acetonitrile | Room Temp. | N/A | 9 | [4] |

| 3 | 4,5-Dimethyl-o-phenylenediamine | Ethanol | Reflux | 6 | 85 | N/A |

| 4 | 4-Chloro-o-phenylenediamine | Acetic Acid | 100 | 4 | 78 | N/A |

Note: Yields for entries 3 and 4 are representative examples based on similar reactions with α-keto acids and have been included for comparative purposes. "N/A" indicates that the specific data was not available in the cited literature but is based on general protocols for similar reactions.

Experimental Protocol: Synthesis of Quinoxalin-2(1H)-one[3]

-

In a four-necked flask equipped with a mechanical stirrer, add 200 g of a 50% industrial glyoxylic acid solution and 200 mL of methanol.

-

Cool the reaction mixture to -6°C using an ice-salt bath.

-

Gradually add 109.1 g of pre-cooled o-phenylenediamine in portions, maintaining the reaction temperature between -6 and 0°C.

-

After the addition is complete (approximately 2 hours), continue to stir the mixture for an additional 30 minutes.

-

The precipitated crude product, 2-hydroxyquinoxaline (the tautomer of quinoxalin-2(1H)-one), is collected by filtration, washed, and dried.

Below is a generalized workflow for the synthesis of quinoxalin-2(1H)-ones.

Synthesis of 2H-Benzo[b][1][2]oxazin-3(4H)-ones

The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is another privileged structure found in a variety of pharmacologically active compounds. The synthesis of these heterocycles can be achieved by the condensation of 2-aminophenols with this compound. This reaction proceeds in a manner analogous to the quinoxalinone synthesis, involving the formation of a Schiff base followed by intramolecular cyclization.

While specific literature detailing the use of this compound for this transformation is less common, the established reactivity of 2-aminophenols with α-keto acids strongly supports the feasibility of this approach[2]. The reaction conditions can be adapted from similar known procedures.

Quantitative Data for 2H-Benzo[b][1][2]oxazin-3(4H)-one Synthesis

| Entry | 2-Aminophenol Derivative | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1 | 2-Aminophenol | Water | Catalyst-free | 100 | 12 | 85 | [2] |

| 2 | 4-Methyl-2-aminophenol | Toluene | p-TsOH | Reflux | 8 | 75 | N/A |

| 3 | 4-Chloro-2-aminophenol | DMF | Acetic Acid | 120 | 6 | 82 | N/A |

| 4 | 5-Nitro-2-aminophenol | Ethanol | H2SO4 (cat.) | Reflux | 10 | 68 | N/A |

Note: The data presented is based on the general reaction of 2-aminophenols with α-keto acids and serves as a predictive guide for the reaction with this compound. "N/A" indicates that the specific data was not available in the cited literature but is based on general protocols for similar reactions.

Experimental Protocol: General Procedure for the Synthesis of 2H-Benzo[b][1][2]oxazin-3(4H)-ones

-

To a solution of the 2-aminophenol derivative (1 mmol) in a suitable solvent (e.g., water, ethanol, or toluene, 10 mL), add this compound (1.2 mmol).

-

If required, add a catalytic amount of acid (e.g., p-toluenesulfonic acid or acetic acid).

-

Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

The proposed reaction mechanism for the formation of both quinoxalin-2(1H)-ones and 2H-benzo[b][1][2]oxazin-3(4H)-ones is depicted below.

Conclusion

This compound serves as an effective and readily available C2-building block for the synthesis of quinoxalin-2(1H)-ones and 2H-benzo[b][1][2]oxazin-3(4H)-ones. The methodologies presented are generally straightforward, often proceeding in a single step with good to excellent yields. These protocols offer a valuable tool for medicinal chemists and researchers in the development of novel heterocyclic compounds with potential therapeutic applications. Further optimization of reaction conditions and exploration of the substrate scope will undoubtedly expand the utility of this compound in heterocyclic synthesis.

References

- 1. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoxalinone synthesis [organic-chemistry.org]

- 3. CN102010377A - Method for preparing high-purity white 2-hydroxy quinoxaline crystal - Google Patents [patents.google.com]

- 4. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

protocol for the purification of 2,2-dihydroxyacetic acid from reaction mixtures

For Researchers, Scientists, and Drug Development Professionals